1,6-Dehydro Tramadol

説明

1,6-Dehydro Tramadol is a synthetic opioid analgesic that is structurally related to tramadol It is known for its unique pharmacological profile, which includes both opioid and non-opioid mechanisms of action

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dehydro Tramadol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted cyclohexanone derivative.

Reduction: The cyclohexanone derivative undergoes a reduction reaction to form the corresponding cyclohexanol.

Dehydration: The cyclohexanol is then dehydrated to form the cyclohexene derivative.

Amination: The cyclohexene derivative undergoes an amination reaction to introduce the dimethylaminomethyl group.

Methoxylation: Finally, the methoxy group is introduced to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process includes:

Catalytic Hydrogenation: This step is used to reduce the cyclohexanone derivative to cyclohexanol.

Continuous Flow Reactors: These reactors are employed to carry out the dehydration and amination reactions efficiently.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

化学反応の分析

Types of Reactions

1,6-Dehydro Tramadol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its corresponding ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Halogenation and alkylation reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be carried out using reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.

Major Products

The major products formed from these reactions include:

Ketone Derivative: Formed through oxidation.

Alcohol Derivative: Formed through reduction.

Substituted Derivatives: Formed through halogenation and alkylation.

科学的研究の応用

Chemical and Analytical Applications

1,6-Dehydro Tramadol is primarily utilized as a reference standard in analytical chemistry. Its unique chemical structure allows it to be used in the development and validation of analytical methods for opioid compounds. This is crucial for ensuring the accuracy and reliability of testing procedures in both clinical and forensic settings.

Table 1: Comparison of this compound with Related Compounds

| Compound | Structure Type | Main Use |

|---|---|---|

| This compound | Synthetic Opioid | Reference standard in analytical chemistry |

| Tramadol | Mixed Opioid | Pain management |

| O-Desmethyl Tramadol | Metabolite | Analgesic with higher potency |

| Codeine | Natural Opioid | Pain relief |

Pharmacological Research

In pharmacological studies, this compound is investigated for its analgesic properties. It acts primarily as an agonist at the μ-opioid receptors while also inhibiting the reuptake of serotonin and norepinephrine. This dual mechanism contributes to its potential effectiveness in pain management .

Key Findings from Pharmacological Studies

- Analgesic Efficacy : Research indicates that tramadol and its derivatives can provide significant pain relief in conditions like neuropathic pain. A systematic review reported that tramadol led to at least a 50% reduction in pain intensity for about 53% of participants compared to 30% with placebo .

- Adverse Effects : While effective, tramadol is associated with a higher incidence of adverse effects compared to placebo. Common side effects include nausea, dizziness, and sedation .

Clinical Applications

Clinical studies have explored the use of tramadol derivatives like this compound in managing chronic pain conditions such as neuropathic pain. Although evidence remains limited and often of low quality, there are indications that these compounds may be beneficial for patients who do not respond well to traditional analgesics .

Case Study Insights

A notable case study highlighted the effectiveness of tramadol in patients with chronic neuropathic pain due to various underlying conditions (e.g., diabetic neuropathy). The study involved randomized controlled trials where participants reported varying degrees of pain relief . However, the small sample sizes and potential biases necessitate further research to validate these findings.

Toxicology and Safety Profiles

The safety profile of this compound is critical given its pharmacological activity. Chronic exposure studies have shown that high doses may lead to significant side effects, including alterations in neurotransmitter levels and potential biomarkers indicative of toxicity .

Table 2: Side Effects Associated with this compound

| Side Effect | Frequency |

|---|---|

| Nausea | Common |

| Sedation | Common |

| Respiratory Depression | Rare |

| Cardiovascular Issues | Rare |

作用機序

1,6-Dehydro Tramadol exerts its effects through a combination of opioid and non-opioid mechanisms:

Opioid Mechanism: It acts as an agonist at the μ-opioid receptor, leading to analgesia.

Non-Opioid Mechanism: It inhibits the reuptake of serotonin and norepinephrine, enhancing pain relief through modulation of descending pain pathways.

The compound also interacts with other molecular targets, such as voltage-gated sodium channels and transient receptor potential channels, contributing to its analgesic effects.

類似化合物との比較

1,6-Dehydro Tramadol is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:

Tramadol: The parent compound, which also has opioid and non-opioid mechanisms but differs in its pharmacokinetic profile.

O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for the μ-opioid receptor.

Tapentadol: Another synthetic opioid with a similar dual mechanism but different chemical structure.

生物活性

1,6-Dehydro Tramadol is a synthetic opioid analgesic derived from tramadol, known for its unique pharmacological profile that includes both opioid and non-opioid mechanisms of action. This compound has garnered attention in research due to its potential therapeutic applications and distinct biological activities.

This compound primarily acts as a selective agonist at the mu-opioid receptors (μORs) . Its mechanism involves:

- Opioid Pathway Activation : It binds to μORs, which enhances inhibitory effects on pain transmission in the spinal cord.

- Monoamine Reuptake Inhibition : Similar to tramadol, it inhibits the reuptake of serotonin and norepinephrine, contributing to its analgesic effects .

Pharmacokinetics

The pharmacokinetics of this compound is expected to be similar to that of tramadol, characterized by:

- Rapid absorption after oral administration.

- Metabolism primarily through O- and N-demethylation, leading to the formation of glucuronides and sulfates.

- A half-life that allows for effective pain management with appropriate dosing schedules.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. Studies have shown its efficacy in reducing pain through both central and peripheral mechanisms. Notably, it has been observed to induce less sedation compared to traditional opioids, making it a candidate for safer pain management strategies .

Cellular Effects

The compound has been shown to influence various cellular processes:

- Gene Expression Modulation : It affects cellular signaling pathways related to pain perception and inflammatory responses.

- Impact on Antioxidant Enzymes : In animal studies, tramadol (and by extension this compound) has been linked to alterations in antioxidant enzyme activities, suggesting potential oxidative stress implications in tissues such as testes .

Study on Reproductive Health

A notable study investigated the effects of tramadol (and by implication this compound) on reproductive health in male rabbits. Key findings included:

- Decreased Testosterone Levels : Administration of tramadol led to significantly reduced testosterone levels and altered sperm parameters after prolonged exposure.

- Histopathological Changes : Observations included vacuolization and damage to immature spermatozoa in the testes .

Comparative Analysis with Traditional Opioids

In clinical settings, this compound has been compared with other opioids regarding side effects and efficacy. It was found to potentially offer a better safety profile with fewer adverse effects related to sedation and gastrointestinal disturbances .

Summary of Research Findings

| Parameter | This compound | Tramadol | Traditional Opioids |

|---|---|---|---|

| Mechanism of Action | μOR Agonist | μOR Agonist | μOR Agonist |

| Analgesic Efficacy | High | High | Variable |

| Side Effects | Lower | Moderate | Higher |

| Impact on Testosterone | Significant Decrease | Significant Decrease | Variable |

| Oxidative Stress Effects | Modulated | Increased | Variable |

特性

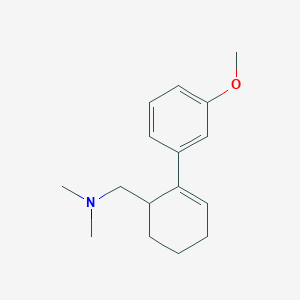

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNQAKPOVVMNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192384-41-1 | |

| Record name | 1,6-Dehydro tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DEHYDRO TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。